1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including kinase inhibition, anticonvulsant effects, and anticancer properties . Structurally, it features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine ring bearing a second 4-methoxyphenyl moiety. The dual 4-methoxyphenyl groups likely enhance lipophilicity (logP ~4.99) and influence target binding through steric and electronic effects .
Properties
Molecular Formula |
C23H24N6O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6O2/c1-30-19-7-3-17(4-8-19)27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-16-24-22)18-5-9-20(31-2)10-6-18/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
VNQYFGASUSKDRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the compound and its analogs:
*Estimated based on analogs.
Key Observations:
Substituent Position and Activity: The para-methoxy group on the phenyl ring (vs. meta or ortho) optimizes electronic and steric interactions with targets. For example, Epimidin’s anticonvulsant activity relies on a para-methoxy-substituted piperazine , while meta-substituted analogs (e.g., 3-methylphenyl in ) show reduced steric hindrance but unconfirmed activity.
Functional Group Impact: Ketone vs. Amine Linkers: Epimidin’s 2-oxoethyl linker (vs. direct piperazine attachment) may enhance hydrogen bonding with neuronal targets , whereas urea-based linkers (e.g., Compound 33) improve kinase inhibition . Halogen vs.
Pharmacokinetic Properties :
- The original compound’s logP (~4.99) suggests moderate lipophilicity, balancing membrane permeability and solubility. Bulkier groups (e.g., benzhydryl in ) may reduce solubility, while trifluoromethyl groups (Compound 33) enhance metabolic stability .
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